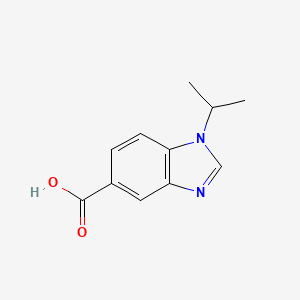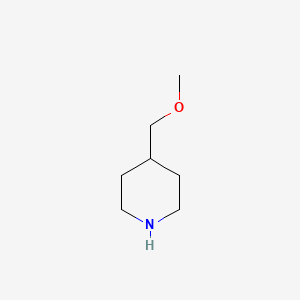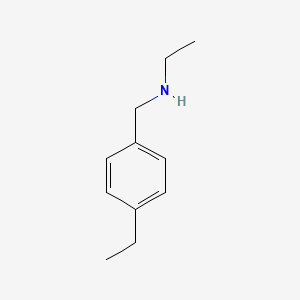
2-(甲基氨基)吡啶-3-甲醇
描述
2-(Methylamino)pyridine-3-methanol is a chemical compound that can be derived from pyridine through various chemical reactions. The compound is of interest due to its potential applications in chemical synthesis and pharmaceuticals. The papers provided discuss different aspects of pyridine chemistry, including methylation reactions, complex formation, and the synthesis of related compounds.
Synthesis Analysis
The synthesis of methylated pyridine derivatives is a topic of interest in the provided papers. For instance, the vapour phase methylation of pyridine with methanol over the Zn1−xMnxFe2O4 ferrite system has been studied, leading to the formation of 2-picoline and 3-picoline as major products . The methylation of methyl 2-pyridinecarboxylate in methanol has also been explored, with methylation occurring at different positions on the pyridine ring depending on the presence of acid and the excitation of the ester group . These studies provide insights into the synthesis routes that could potentially be applied to synthesize 2-(Methylamino)pyridine-3-methanol.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is influenced by the nature of the substituents and the metal ions they interact with. For example, the paper discussing the methanolysis of pyridine-2-carbonitrile in the coordination sphere of copper(II), cobalt(II), and nickel(II) reveals the formation of complexes with O-methyl-pyridine-2-carboximidate as a ligand . The stereochemistry and mode of ligand coordination are determined by various techniques, including X-ray diffraction. These findings suggest that the molecular structure of 2-(Methylamino)pyridine-3-methanol could also be influenced by similar interactions.
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives is highlighted in the papers. For instance, the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles lead to the formation of different substituted products and heterocyclic compounds . This indicates that 2-(Methylamino)pyridine-3-methanol may also undergo a variety of chemical reactions, potentially leading to the formation of diverse products with different functional groups.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-(Methylamino)pyridine-3-methanol, they do provide information on related compounds. For example, the photoluminescent properties of certain pyridine complexes have been studied, which could suggest that 2-(Methylamino)pyridine-3-methanol may also exhibit interesting optical properties . The papers also discuss the influence of different metals on the properties of pyridine complexes, which could be relevant for understanding the behavior of 2-(Methylamino)pyridine-3-methanol in various chemical environments .
科学研究应用
化学传感器开发
2-(甲基氨基)吡啶-3-甲醇及其衍生物在化学传感器开发中至关重要,特别是用于检测过渡金属离子。一种这样的衍生物 2-((吡啶-2-基)甲基氨基)萘-1,4-二酮对甲醇或甲醇-水混合物中的金属离子(如 Cu2+)表现出选择性配位。这种配位导致可见光颜色从橙色变为深蓝色,这对于视觉检测应用至关重要。该研究还探讨了这些化合物对各种金属离子的分子识别能力,强调了氮原子和氧在络合过程中的作用。该研究提供了对这些化学传感器与金属离子检测限和相互作用机制的见解,强调了它们在选择性金属离子检测中的潜力 (Gosavi-Mirkute 等人,2017)。
催化与有机合成
吡啶衍生物,包括 2-(甲基氨基)吡啶-3-甲醇,在催化过程和有机合成中是不可或缺的。例如,一项研究展示了吡啶在芳环甲基化中的应用,该反应在有机化学和药物发现中至关重要。该研究介绍了一种利用甲醇和甲醛的催化方法,强调了芳香族化合物在还原活化后变为亲核的振荡反应模式。该方法为在芳香族化合物上直接引入甲基提供了新途径,促进了复杂的有机合成 (Grozavu 等人,2020)。
配位化学与材料科学
该化合物及其相关结构在配位化学中得到广泛应用,有助于合成复杂的分子结构。一项涉及吡啶衍生物的研究重点介绍了单核和双核镍配合物的合成。这些配合物表现出独特的结构特征和催化性能,特别是在乙烯的低聚反应中。该研究不仅详细介绍了这些配合物的合成和结构表征,还比较了各种配体,阐明了这些化合物在催化过程和材料科学中的潜在应用 (Kermagoret 和 Braunstein,2008)。
安全和危害
2-(Methylamino)pyridine-3-methanol is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
属性
IUPAC Name |
[2-(methylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPMWCUNCNMNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406224 | |
| Record name | [2-(Methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)pyridine-3-methanol | |
CAS RN |
32399-12-5 | |
| Record name | 2-(Methylamino)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32399-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methylamino)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)


![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)



![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)